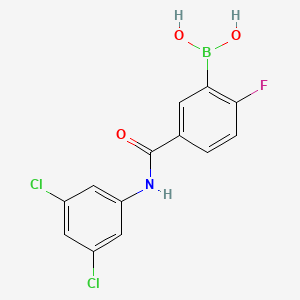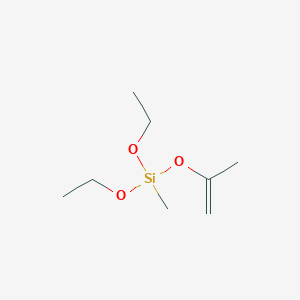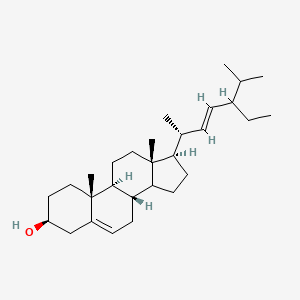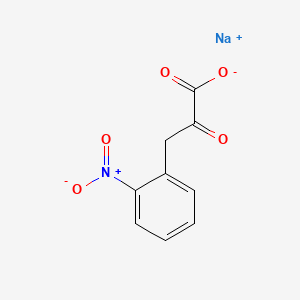
Sodium 3-(o-nitrophenyl)pyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(o-nitrophenyl)pyruvate is a chemical compound with the molecular formula C9H7NO5Na. It is known for its unique structure, which includes a nitrophenyl group attached to a pyruvate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-(o-nitrophenyl)pyruvate typically involves the reaction of 3-(o-nitrophenyl)pyruvic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{3-(o-nitrophenyl)pyruvic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: For industrial production, the process involves the recrystallization of sodium pyruvate. The crude product is dissolved in purified water, filtered to remove impurities, and then crystallized by adding the solution to an ice bath containing anhydrous ethanol. The wet product is then dried under reduced pressure to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-(o-nitrophenyl)pyruvate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl pyruvates.
Applications De Recherche Scientifique
Sodium 3-(o-nitrophenyl)pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various derivatives.
Biology: The compound is used in studies related to enzyme kinetics and metabolic pathways.
Mécanisme D'action
The mechanism of action of sodium 3-(o-nitrophenyl)pyruvate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing various biochemical processes. The pyruvate moiety can participate in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, contributing to energy production and cellular metabolism .
Comparaison Avec Des Composés Similaires
Sodium pyruvate: A simpler compound with similar metabolic functions but lacking the nitrophenyl group.
3-(2-Nitrophenyl)-2-oxopropionic acid: Similar structure but without the sodium ion.
Uniqueness: Sodium 3-(o-nitrophenyl)pyruvate is unique due to the presence of both the nitrophenyl and pyruvate groups, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and applications that are not possible with simpler compounds like sodium pyruvate .
Propriétés
Numéro CAS |
63468-75-7 |
|---|---|
Formule moléculaire |
C9H6NNaO5 |
Poids moléculaire |
231.14 g/mol |
Nom IUPAC |
sodium;3-(2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H7NO5.Na/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
MJWPDORYZRKZTE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


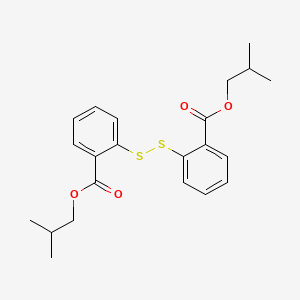
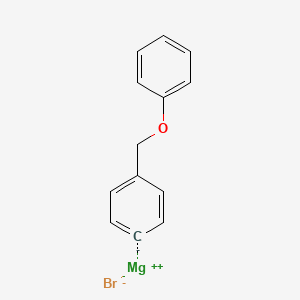
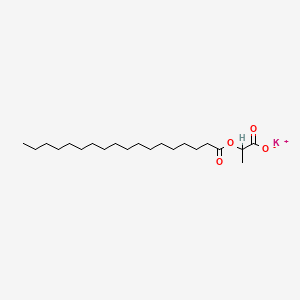
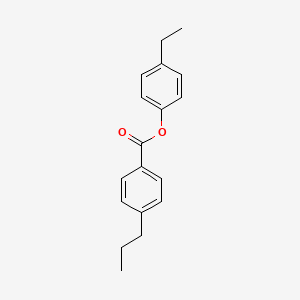
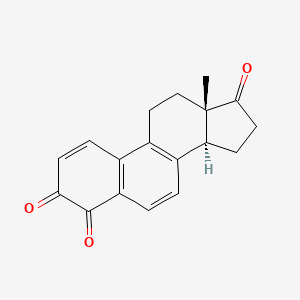


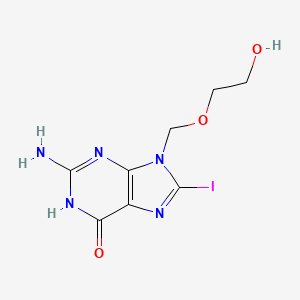
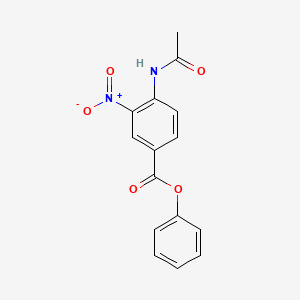
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
